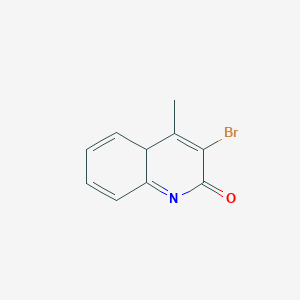
3-bromo-4-methyl-4aH-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methyl-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . This method provides good yields at room temperature and is environmentally friendly.
Another method involves the direct carbonylation of o-alkenylanilines using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . This method is practical and efficient, making it suitable for both scientific research and industrial applications.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous-flow processes. These processes involve the use of catalysts such as Cu(OAc)2 and Pd(OAc)2, along with air as the terminal oxidant . The reactions are carried out under mild conditions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methyl-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using visible-light-mediated aerobic dehydrogenation reactions.
Reduction: Reduction reactions can be carried out using reagents such as Zn/AcOH or triphenylphosphine.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Titanium dioxide catalyst and oxygen as the oxidant.
Reduction: Zinc/acetic acid or triphenylphosphine.
Substitution: Sodium azide and other nucleophiles.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced quinolinone derivatives.
Substitution: Formation of azido-quinolinone derivatives.
Scientific Research Applications
3-bromo-4-methyl-4aH-quinolin-2-one has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of materials with specific applications, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-bromo-4-methyl-4aH-quinolin-2-one involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of specific enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-bromo-4-methyl-4aH-quinolin-2-one can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds have similar structures but differ in the presence of hydroxyl groups.
Phenanthridin-6-ones: These compounds have a similar quinolinone core but differ in the substitution pattern.
Quinoline-N-oxides: These compounds are oxidized derivatives of quinolines and have different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-bromo-4-methyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5,7H,1H3 |
InChI Key |
CJMWQRFOFGFQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N=C2C1C=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate](/img/structure/B12345190.png)
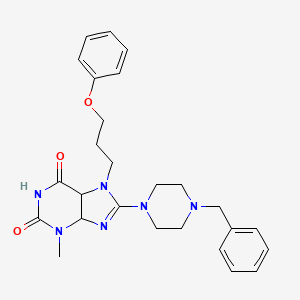
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12345202.png)
![3-(3-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}propanamide](/img/structure/B12345209.png)
![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12345217.png)

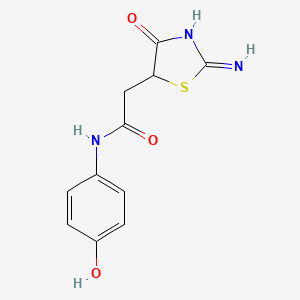
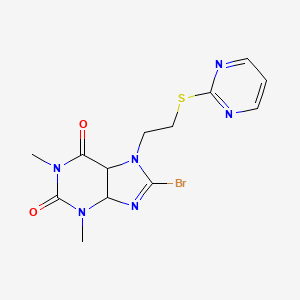
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12345240.png)
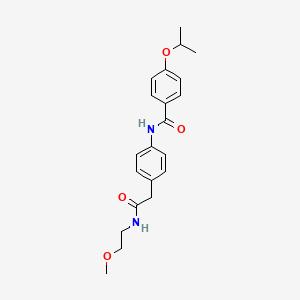
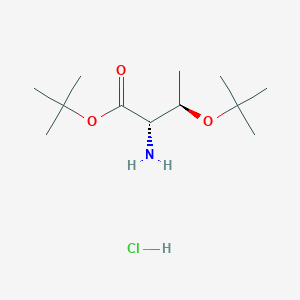
![3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B12345293.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12345301.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B12345309.png)
